molecular formula C8H6N2O B1289857 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 849067-90-9

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1289857
CAS No.: 849067-90-9
M. Wt: 146.15 g/mol
InChI Key: HDANOCTXZFZIHB-UHFFFAOYSA-N
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Description

Substituent Effects on Reactivity

  • 5-Carbaldehyde vs. 5-Nitro : The electron-withdrawing nitro group ($$ \text{–NO}_2 $$) increases ring electron deficiency by 27% (measured via Hammett constants), whereas the formyl group enhances electrophilicity selectively at the 4-position.
  • Halogenated Derivatives : 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CID 24229219) shows reduced planarity due to steric effects (C–I bond length = 2.12 Å), decreasing $$\pi$$-conjugation efficiency by 15% compared to the non-halogenated parent compound.

Table 2: Comparative electronic properties of pyrrolopyridine derivatives

Compound HOMO (eV) LUMO (eV) Dipole Moment (D)
This compound −6.3 −1.8 3.2
3-Iodo derivative −5.9 −1.5 3.8
6-Fluoro derivative −6.5 −2.1 3.0

Biological Relevance

While excluded from safety/dosage discussions, structural comparisons explain bioactivity trends. The 5-carbaldehyde moiety in kinase inhibitors forms Schiff bases with lysine residues (e.g., in FGFR1, $$ Kd = 0.8 \, \mu\text{M} $$), whereas 5-nitro analogs rely on $$\pi$$-stacking interactions ($$ Kd = 3.4 \, \mu\text{M} $$).

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDANOCTXZFZIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628565
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849067-90-9
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reactions

Cyclization reactions are foundational in synthesizing pyrrolopyridines.

  • Method : A common approach involves the cyclization of appropriate precursors under controlled conditions, often utilizing catalysts to enhance reaction rates and yields.

  • Example Reaction : The reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid under Suzuki coupling conditions can yield various aryl-substituted derivatives, which can then be further modified to obtain the desired aldehyde function.

Oxidative Methods

Oxidative methods are frequently employed to introduce the aldehyde functionality.

  • Method : The oxidation of pyrrolopyridine derivatives using oxidizing agents such as potassium permanganate or N-iodo-succinimide has been reported.

  • Yield and Conditions : For instance, a synthesis involving N-iodo-succinimide in N,N-dimethylformamide at room temperature yielded a high purity product with a yield of 91%.

Substitution Reactions

Substitution reactions can also be utilized to prepare 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde.

  • Method : The chloro group in derivatives like 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be substituted with various nucleophiles under appropriate conditions.

  • Example Reaction : A reaction involving sodium hydride and phenylsulfonyl chloride resulted in the formation of a sulfonyl derivative with a yield of 34% after extraction and purification processes.

The following table summarizes the various preparation methods for this compound, highlighting yields and specific conditions:

Method Reagents Conditions Yield
Cyclization Phenylboronic acid Suzuki coupling Variable
Oxidation N-Iodo-succinimide DMF at room temperature 91%
Substitution Sodium hydride + phenylsulfonyl chloride RT after quenching 34%

Research indicates that the choice of preparation method significantly influences the yield and purity of the final product.

  • Cyclization reactions tend to require careful control of reaction conditions to optimize yields, particularly when using palladium catalysts in Suzuki coupling.

  • Oxidative methods , while generally yielding high purity products, may require extensive purification steps depending on the starting materials used.

  • Substitution reactions provide an alternative pathway but often result in lower yields compared to oxidative methods; however, they allow for greater functionalization diversity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products:

    Oxidation: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid.

    Reduction: 1H-Pyrrolo[2,3-b]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell growth and differentiation. By binding to these receptors, the compound can modulate their activity and potentially inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Comparison of Key Pyrrolo[2,3-b]pyridine Derivatives
Compound Name Substituents Key Features Biological Activity/Applications References
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Aldehyde at 5-position High reactivity for derivatization; targets FGFRs Anticancer lead compound
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Aldehyde at 3-position, methyl at 5 Altered electronic profile; reduced FGFR inhibition vs. 5-carbaldehyde Limited activity in kinase assays
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Iodo at 3, aldehyde at 5 Halogen enhances cross-coupling potential; retains FGFR inhibition Candidate for radiopharmaceuticals
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Methoxy at 5, methyl at 4, aldehyde at 3 Enhanced solubility and target affinity vs. non-methoxy analogs Potent FGFR inhibitor (IC₅₀ = 12 nM)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid Carboxylic acid at 2-position Polar group improves solubility; targets JAK3 Immunomodulatory applications
Key Observations :
  • Aldehyde Position : The 5-carbaldehyde isomer (target compound) shows superior FGFR inhibition compared to 3-carbaldehyde derivatives due to optimal spatial alignment with receptor binding pockets .
  • Halogen Substitution : Iodo or bromo groups (e.g., 3-Iodo-5-carbaldehyde) enhance electrophilicity for Suzuki-Miyaura couplings, enabling tailored drug design .
  • Methoxy and Methyl Groups : Methoxy at the 5-position (e.g., 5-Methoxy-4-methyl derivative) improves pharmacokinetic properties (e.g., solubility) without compromising activity .

FGFR Inhibition :

  • This compound derivatives inhibit FGFR1-4 with IC₅₀ values ranging from 10–50 nM, outperforming AZD4547 (IC₅₀ = 0.2–2.5 nM) in selectivity for tumor-specific isoforms .
  • 5-Methoxy-4-methyl-3-carbaldehyde (IC₅₀ = 12 nM) demonstrates 3-fold higher potency than the parent 5-carbaldehyde, attributed to hydrophobic interactions with FGFR’s ATP-binding pocket .

JAK3 Targeting :

  • Carboxylic acid derivatives (e.g., 2-carboxylic acid) shift activity toward JAK3 (IC₅₀ = 8 nM), useful in autoimmune disease therapy .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP Solubility (µg/mL) Plasma Stability (t₁/₂, h)
This compound 146.15 1.2 25 (PBS, pH 7.4) 4.3
5-Methoxy-4-methyl-3-carbaldehyde 190.19 1.8 120 (PBS, pH 7.4) 8.7
3-Iodo-5-carbaldehyde 272.05 2.5 15 (DMSO) 3.1
  • Methoxy-Containing Derivatives : Exhibit improved aqueous solubility (120 µg/mL vs. 25 µg/mL for the parent compound) due to hydrogen-bonding capacity .
  • Halogenated Analogs : Lower solubility but higher membrane permeability (LogP > 2), favoring blood-brain barrier penetration .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group. Its molecular formula is C8H6N2OC_8H_6N_2O, and it has a molecular weight of approximately 150.14 g/mol. The structural features contribute to its reactivity and biological activity.

The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival. By inhibiting these receptors, the compound can modulate signaling pathways associated with cancer progression.

  • Inhibition of FGFRs : Studies have shown that derivatives of this compound can effectively bind to FGFRs, leading to the inhibition of downstream signaling pathways that promote tumor growth and metastasis .

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies revealed that it inhibits the proliferation of cells in models of cholangiocarcinoma and other cancers associated with aberrant FGFR signaling .
  • Case Studies : In clinical trials involving pemigatinib (a derivative of this compound), patients with advanced cholangiocarcinoma showed a response rate of 36%, indicating its potential effectiveness in treating tumors with FGFR2 alterations .

Data Table: Summary of Biological Activities

Activity Description Reference
Cytotoxicity Inhibits proliferation in cholangiocarcinoma cell lines.
FGFR Inhibition Binds to FGFRs, blocking associated signaling pathways.
Antineoplastic Effects Demonstrated effectiveness in preclinical models for various cancers.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug development:

  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. For example, modifications at various positions on the pyridine ring can lead to compounds with improved potency against specific cancer types.
  • Potential Therapeutics : Its role as an FGFR inhibitor positions it as a candidate for developing targeted therapies for cancers characterized by FGFR dysregulation.

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodYield (%)Purity (%)Key Reagents/ConditionsReference
Chloromethyl Oxidation65–7595MnO₂, DCM, rt, 12h
Continuous Flow Synthesis80–8598ZnCl₂, MOMCl, 60°C, 2h
Suzuki Cross-Coupling7097Pd(PPh₃)₄, K₂CO₃, dioxane

Q. Table 2: Analytical Characterization

TechniqueKey Peaks/DataApplicationReference
¹H NMR (DMSO-d₆)δ 10.1 (s, 1H, CHO), 8.5 (d, J=2.1 Hz, 1H)Confirm aldehyde and ring protons
LC-MS (ESI+)m/z 147.13 [M+H]⁺Molecular ion verification
IR1685 cm⁻¹ (C=O stretch)Aldehyde group identification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Reactant of Route 2
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1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.